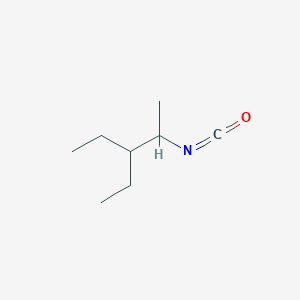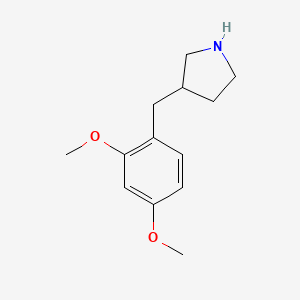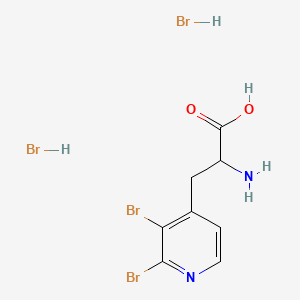
3-Ethyl-2-isocyanatopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-isocyanatopentane is an organic compound with the molecular formula C8H15NO It is a branched alkane with an isocyanate functional group attached to the second carbon atom and an ethyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-isocyanatopentane can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-aminopentane with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
3-Ethyl-2-aminopentane+Phosgene→this compound+HCl
This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risks associated with handling phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-isocyanatopentane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The ethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Acids and Bases: Can catalyze the hydrolysis of the isocyanate group.
Oxidizing Agents: May oxidize the ethyl group to form aldehydes or carboxylic acids.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
Applications De Recherche Scientifique
3-Ethyl-2-isocyanatopentane has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the production of specialty coatings and adhesives due to its reactive isocyanate group.
Biological Research: Studied for its interactions with biological molecules and potential use in bioconjugation techniques.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-isocyanatopentane primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. This reactivity is exploited in various applications, including polymer synthesis and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isocyanatopentane: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-2-isocyanatopentane: Contains a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
2-Isocyanatohexane: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
3-Ethyl-2-isocyanatopentane is unique due to the presence of both an isocyanate group and an ethyl group on a branched alkane structure
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
3-ethyl-2-isocyanatopentane |
InChI |
InChI=1S/C8H15NO/c1-4-8(5-2)7(3)9-6-10/h7-8H,4-5H2,1-3H3 |
Clé InChI |
GJVBNCQYKLNBSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)








![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)




